molecular formula C20H20N4O B10996960 N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide

Cat. No.: B10996960
M. Wt: 332.4 g/mol
InChI Key: XTEINPNDWRNPHQ-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like thiabendazole and albendazole, which are known for their antiparasitic activities.

    Indole Derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions, respectively.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality may enhance its biological activity and therapeutic potential compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-1-methylindole-6-carboxamide

InChI

InChI=1S/C20H20N4O/c1-24-12-10-14-8-9-15(13-18(14)24)20(25)21-11-4-7-19-22-16-5-2-3-6-17(16)23-19/h2-3,5-6,8-10,12-13H,4,7,11H2,1H3,(H,21,25)(H,22,23)

InChI Key

XTEINPNDWRNPHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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